

Spectroscopic Profile of 1,2-Bis(o-aminophenoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Bis(o-aminophenoxy)ethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, **1,2-Bis(o-aminophenoxy)ethane**. Due to the limited availability of directly published complete spectra for this specific molecule, this document presents a combination of reported data and predicted values derived from the analysis of structurally analogous compounds, namely 1,2-diphenoxyethane and o-aminophenol. This approach offers a robust framework for the identification and characterization of **1,2-Bis(o-aminophenoxy)ethane** in a research and development setting.

Data Presentation

The following tables summarize the key spectroscopic data for **1,2-Bis(o-aminophenoxy)ethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
6.6 - 6.9	multiplet	8H	Ar-H	A complex multiplet is expected for the aromatic protons.
4.35	singlet	4H	O-CH ₂ -CH ₂ -O	A singlet is reported for the chemically equivalent ethylene bridge protons. [1]
3.40	broad singlet	4H	NH ₂	The broadness of the signal is characteristic of amine protons and is exchangeable with D ₂ O. [1]

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment	Notes
~145	C-O	Aromatic carbon attached to oxygen.
~137	C-NH ₂	Aromatic carbon attached to the amino group.
~120	Ar-CH	Aromatic methine carbons.
~117	Ar-CH	Aromatic methine carbons.
~115	Ar-CH	Aromatic methine carbons.
~115	Ar-CH	Aromatic methine carbons.
~68	O-CH ₂	Ethylene bridge carbons.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3250	Strong, Broad	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1620 - 1580	Strong	C=C stretch (aromatic ring)
1520 - 1480	Strong	N-H bend
1250 - 1200	Strong	C-O stretch (aryl ether)
770 - 730	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
244	Moderate	$[M]^+$ (Molecular Ion)
122	High	$[H_2N-C_6H_4-O-CH_2]^+$
108	High	$[H_2N-C_6H_4-O]^+$
92	Moderate	$[C_6H_4NH_2]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring 1H and ^{13}C NMR spectra of solid organic compounds is as follows:

- **Sample Preparation:** Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry 5 mm NMR tube.^[2] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
- **Instrument Setup:**
 - Place the NMR tube in a spinner and insert it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.
- **1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters for a 300-500 MHz spectrometer include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional carbon spectrum with proton decoupling.
 - For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary.[\[2\]](#)
 - Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
 - A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a good quality spectrum.
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as a secondary reference or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[\[3\]](#)[\[4\]](#)

ATR-FTIR Method:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

KBr Pellet Method:

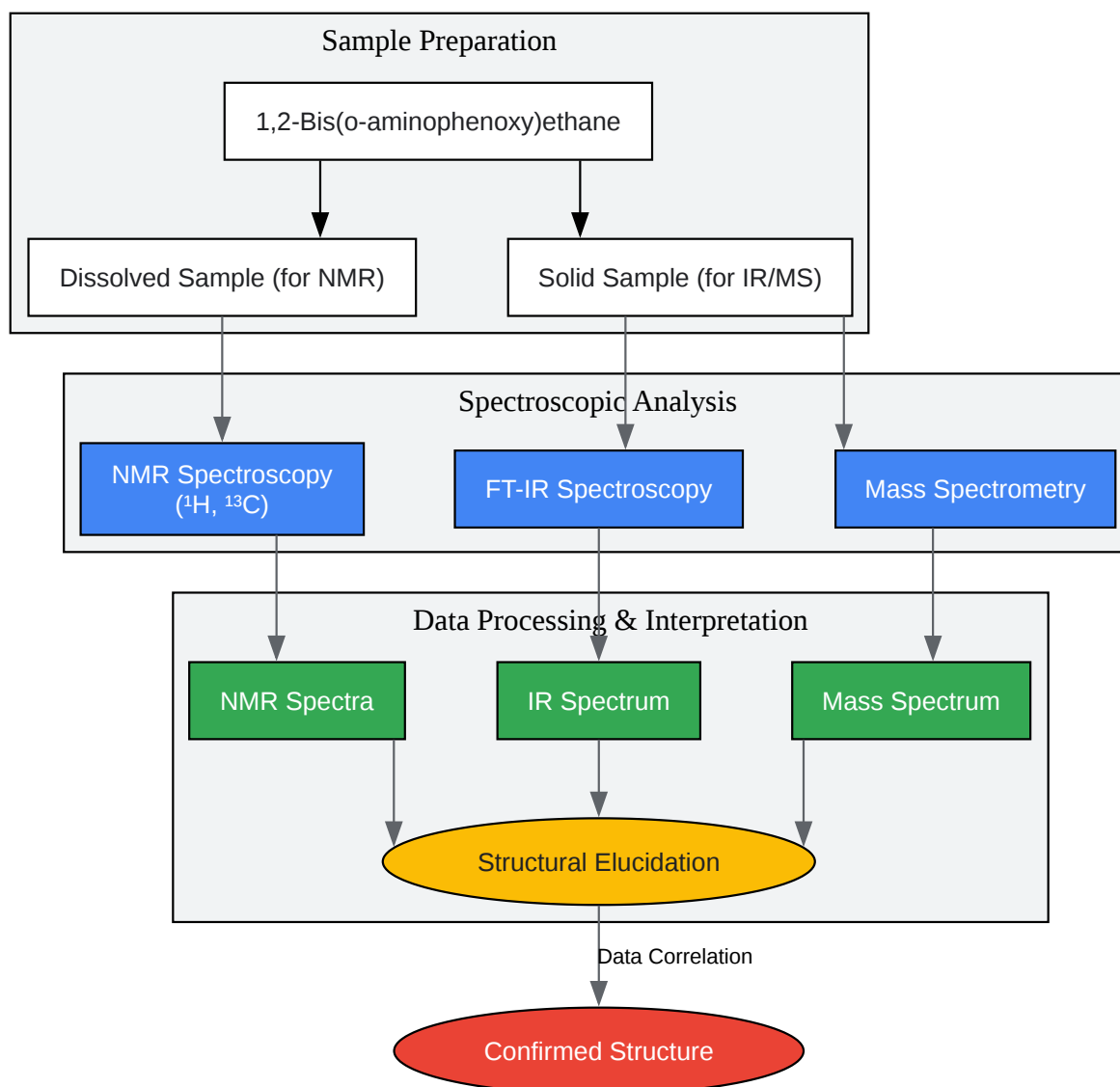
- **Sample Preparation:** Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.^[4]
- **Pellet Formation:** Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
- **Spectrum Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation of the molecule.
- **Mass Analysis:** Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Mandatory Visualization



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Caption: Workflow for the spectroscopic analysis and structural elucidation of an organic compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Bis(o-aminophenoxy)ethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014864#spectroscopic-data-nmr-ir-ms-of-1-2-bis-o-aminophenoxy-ethane]

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